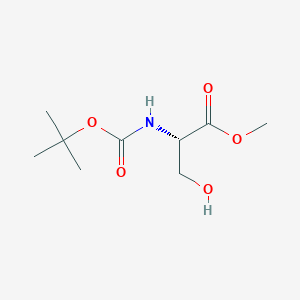

Boc-Ser-OMe

Description

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427089 | |

| Record name | Boc-Ser-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-43-0 | |

| Record name | Boc-Ser-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester, a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of pharmaceuticals.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic pathways to facilitate understanding and replication.

Introduction

(S)-Boc-2-amino-3-hydroxypropionic acid methyl ester, also known as N-(tert-Butoxycarbonyl)-L-serine methyl ester or Boc-L-serine-OMe, is a key building block in the synthesis of peptides and other complex organic molecules.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amino function provides stability during coupling reactions, while the methyl ester protects the carboxylic acid, allowing for sequential peptide chain elongation.[2] This guide explores the prevalent methods for its preparation, offering detailed procedural insights and comparative data to aid researchers in selecting and optimizing a synthetic strategy.

Synthetic Strategies

Two primary synthetic routes for the preparation of (S)-Boc-2-amino-3-hydroxypropionic acid methyl ester have been well-established and are detailed below. The choice of method often depends on the starting material availability, scale of the reaction, and desired purity.

Route 1: Two-Step, One-Pot Synthesis from L-Serine

This is a widely employed and efficient method that begins with the readily available amino acid L-serine. The synthesis involves two key transformations in a single reaction vessel: the N-protection of the amino group followed by the esterification of the carboxylic acid.

The overall transformation can be summarized as follows:

-

N-Boc Protection: L-serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-L-serine.

-

Esterification: The resulting N-Boc-L-serine is then esterified using methyl iodide in the presence of a base to afford the final product.

Route 2: N-Boc Protection of L-Serine Methyl Ester Hydrochloride

This alternative approach starts with the pre-synthesized L-serine methyl ester hydrochloride. This method is advantageous if the methyl ester is commercially available or has been prepared in a prior step. The synthesis involves a single N-protection step.

The core of this method is the reaction of L-serine methyl ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the protection reaction.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthetic routes described above.

Protocol 1: Two-Step, One-Pot Synthesis from L-Serine

This protocol is adapted from a reliable Organic Syntheses procedure.[5]

Step 1: N-Boc Protection of L-Serine

-

In a suitable reaction vessel, dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.[5]

-

Separately, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.36 mol) in dioxane (280 mL).[5]

-

Add the (Boc)₂O solution to the cold L-serine solution with vigorous stirring.[5]

-

Continue stirring at 5°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, concentrate the mixture to half its original volume by rotary evaporation at 35°C.[5]

-

Cool the concentrated solution in an ice-water bath and acidify to a pH of 2–3 by the slow addition of 1 N potassium bisulfate.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 1000 mL).[5]

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.[5]

Step 2: Esterification of N-Boc-L-Serine

-

Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool the solution in an ice-water bath.[5]

-

Add solid potassium carbonate (0.176 mol) to the solution and stir for 10 minutes.[5]

-

Add methyl iodide (0.32 mol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood. [5]

-

Continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[5]

-

Allow the reaction to warm to room temperature and stir for an additional hour, monitoring for completion by TLC.[5]

-

Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[5]

-

Separate the organic phase and wash it with brine (2 x 300 mL).[5]

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale amber oil.[5]

Protocol 2: N-Boc Protection of L-Serine Methyl Ester Hydrochloride

This protocol is based on a procedure found in chemical literature.[4]

-

Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL) in a reaction vessel and cool to 0°C.[4]

-

Add triethylamine (0.57 mol) followed by di-tert-butyl dicarbonate (0.31 mol) to the mixture.[4]

-

After the addition, remove the cooling bath and stir the reaction mixture at room temperature overnight.[4]

-

Dilute the mixture with methyl tert-butyl ether (300 mL) and filter.[4]

-

Concentrate the filtrate under reduced pressure.[4]

-

Purify the residue by flash column chromatography on silica gel to afford Boc-L-serine methyl ester as a colorless oil.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic protocols for easy comparison.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Route 1: From L-Serine[5] | Route 2: From L-Serine Methyl Ester HCl[4] |

| Starting Material | L-Serine | L-Serine Methyl Ester Hydrochloride |

| Boc Protecting Agent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |

| Esterifying Agent | Methyl Iodide | N/A |

| Base (Protection) | Sodium Hydroxide | Triethylamine |

| Base (Esterification) | Potassium Carbonate | N/A |

| Solvent (Protection) | Dioxane / Water | Dichloromethane |

| Solvent (Esterification) | Dimethylformamide | N/A |

| Reaction Temperature | 5°C to Room Temperature (Protection), 0°C to Room Temperature (Esterification) | 0°C to Room Temperature |

| Reaction Time | 4 hours (Protection), 1.5 hours (Esterification) | Overnight |

Table 2: Reported Yields and Product Characteristics

| Parameter | Route 1: From L-Serine[5] | Route 2: From L-Serine Methyl Ester HCl[4] |

| Reported Yield | 86% | 94% |

| Product Form | Pale amber oil | Colorless oil |

| Purification | Used without further purification | Flash column chromatography |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

References

A Technical Guide to Boc-L-serine methyl ester (CAS 2766-43-0)

For Researchers, Scientists, and Drug Development Professionals

Overview

Boc-L-serine methyl ester, with the Chemical Abstracts Service (CAS) number 2766-43-0, is a pivotal amino acid derivative extensively utilized in organic chemistry and the life sciences.[1] This compound is a protected form of the amino acid L-serine, featuring a tert-butyloxycarbonyl (Boc) group on the amine and a methyl ester on the carboxyl group.[1][2] This dual protection strategy makes it an invaluable building block in multi-step synthetic processes, particularly in solid-phase peptide synthesis (SPPS) and the development of pharmaceuticals and other bioactive molecules.[3]

The Boc group provides stable, acid-labile protection for the amino group, preventing unwanted side reactions during peptide chain elongation, while the methyl ester protects the carboxylic acid.[1][2] Its stability, ease of handling, and reactivity make it a preferred choice for synthesizing complex peptides, peptidomimetics, and chiral intermediates for drug discovery.[3][4]

Physicochemical and Spectroscopic Properties

The properties of Boc-L-serine methyl ester are well-documented, providing essential data for its application in laboratory and industrial settings.

Physicochemical Data

| Property | Value | References |

| CAS Number | 2766-43-0 | [5] |

| Molecular Formula | C₉H₁₇NO₅ | [3] |

| Molecular Weight | 219.24 g/mol | [3] |

| Appearance | Light yellowish or colorless liquid | [2][3] |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| Optical Rotation [α]20/D | -18° (c = 5 in methanol) | |

| Flash Point | 113 °C (235.4 °F) | |

| Boiling Point | 354.3 °C (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1][6] |

Spectroscopic Data

| Spectroscopy | Data | References |

| IR (neat) (cm⁻¹) | 3400 (O-H stretch), 1720 (C=O stretch, broad) | [5] |

| ¹H NMR (200 MHz, C₆D₆) | δ: 1.41 (s, 9H, Boc), 2.50 (br s, 1H, OH), 3.26 (s, 3H, OCH₃), 3.66 (dd, 1H, β-CH), 3.76 (dd, 1H, β-CH), 4.40 (m, 1H, α-CH), 5.60 (m, 1H, NH) | [5] |

Synthesis and Experimental Protocols

Boc-L-serine methyl ester is produced synthetically, as it has no known natural sources.[4] The two primary routes involve the protection and esterification of L-serine in a specific order.

Protocol A: N-Boc Protection followed by Methyl Esterification

This protocol is adapted from a procedure published in Organic Syntheses.[5]

-

N-Boc Protection:

-

A solution of L-serine (0.30 mol) in 1 N sodium hydroxide is cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.36 mol) in dioxane is added to the stirred L-serine solution.

-

The two-phase mixture is stirred at low temperature for 30 minutes and then allowed to warm to room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is concentrated, cooled, and acidified to pH 2–3 with 1 N potassium bisulfate.

-

The product, N-Boc-L-serine, is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to a foam.

-

-

Methyl Esterification:

-

The crude N-Boc-L-serine (0.16 mol) is dissolved in dimethylformamide (DMF) and cooled in an ice bath.

-

Solid potassium carbonate (0.176 mol) is added, and the mixture is stirred.

-

Methyl iodide (0.32 mol) is added to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

-

The reaction is stirred at 0 °C for 30 minutes, then warmed to room temperature for an additional hour until TLC analysis indicates complete formation of the ester.

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.

-

The organic phase is washed with brine, dried with magnesium sulfate, filtered, and concentrated to yield Boc-L-serine methyl ester as a pale amber oil.[5]

-

Protocol B: Esterification followed by N-Boc Protection

This protocol is a general procedure based on standard laboratory techniques.[6]

-

Esterification:

-

L-serine is suspended in methanol and cooled to 0 °C.

-

Thionyl chloride is added dropwise, and the mixture is refluxed for 2 hours.

-

The solvent is removed under reduced pressure to yield crude L-serine methyl ester hydrochloride.

-

-

N-Boc Protection:

-

The crude L-serine methyl ester hydrochloride (0.29 mol) is suspended in dichloromethane.

-

Triethylamine (TEA, 0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) are added at 0 °C.

-

The reaction is stirred overnight at room temperature.

-

The mixture is diluted with methyl tert-butyl ether, filtered, and the filtrate is concentrated under reduced pressure to yield the final product.[6]

-

Applications in Research and Development

Boc-L-serine methyl ester is a cornerstone reagent in several advanced scientific fields.

-

Peptide Synthesis: It is a fundamental building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle to allow for the coupling of the next amino acid.[3]

-

Drug Development: The compound is used to synthesize bioactive peptides and peptidomimetics.[3] Serine residues are critical for the biological activity of many peptides, and modifying them is a key strategy in medicinal chemistry.[7] For example, derivatives have been used to create anticancer agents, such as quinazolinone-based PI3K inhibitors.[8]

-

Bioconjugation and Chemical Biology: It serves as a precursor for creating complex biomolecules, including tumor-associated markers like the Tn antigen and other biomedical polymers.[6] The ability to incorporate or modify serine allows for the creation of probes and tools to study biological processes.

Role as a Precursor to Signaling Pathway Modulators

While Boc-L-serine methyl ester does not directly participate in signaling pathways, it is a critical starting material for the synthesis of molecules that do. Its utility lies in providing a chiral scaffold that can be elaborated into potent and selective modulators of key cellular processes, making it highly relevant for drug discovery targeting specific pathways.

Safety and Handling

Boc-L-serine methyl ester is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[2] However, as with all laboratory chemicals, appropriate safety precautions are essential.

| Safety Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | [2] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [2] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated (0-8 °C). | [3] |

| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | [2] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [2] |

| First Aid (Skin) | Wash with plenty of soap and water. | [2] |

Conclusion

Boc-L-serine methyl ester (CAS 2766-43-0) is more than a simple chemical reagent; it is an enabling tool for innovation in peptide chemistry, drug discovery, and materials science. Its well-defined properties, established synthetic protocols, and versatile applications underscore its importance for researchers aiming to construct complex molecular architectures. A thorough understanding of its characteristics, handling requirements, and synthetic utility is paramount for its safe and effective application in advancing scientific research.

References

- 1. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]

- 2. indiamart.com [indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

Boc-Ser-OMe: A Comprehensive Technical Guide for Researchers

Introduction

N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group of L-serine. This dual protection strategy allows for controlled and sequential peptide bond formation, making it an indispensable building block for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

This compound is characterized by specific physical and chemical properties that are critical for its handling, storage, and application in chemical syntheses. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 219.23 g/mol | [4][5][6][7] |

| CAS Number | 2766-43-0 | [1][4][5] |

| Appearance | Colorless to yellow liquid or oil | [1] |

| Density | 1.082 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.452 | [1][4][5] |

| Optical Activity ([α]20/D) | -18°, c = 5 in methanol | [1][4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][2] |

Synthesis of this compound

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the amino group of L-serine methyl ester.

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol outlines a common method for the preparation of this compound.[1]

Materials:

-

L-serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL) in a reaction vessel.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add triethylamine (79 mL, 0.57 mol) to the mixture, followed by the addition of di-tert-butyl dicarbonate (68 g, 0.31 mol).

-

Remove the cooling bath and allow the reaction mixture to stir at room temperature overnight.

-

Dilute the reaction mixture with methyl tert-butyl ether (300 mL).

-

Filter the mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in the synthesis of peptides and other biologically active molecules.

Peptide Synthesis

The primary application of this compound is in Boc solid-phase peptide synthesis (SPPS).[4][5][7] The Boc group provides a robust, acid-labile protecting group for the N-terminus, while the methyl ester protects the C-terminus. This allows for the sequential addition of amino acids to a growing peptide chain. The hydroxyl group of the serine residue can be further protected if necessary to prevent side reactions during peptide coupling.

The use of Boc-protected amino acids like this compound is fundamental in classical peptide synthesis and remains a key strategy in creating peptides with enhanced stability, specific biological activity, and improved solubility.[8][]

Development of Novel Therapeutics

Beyond standard peptide synthesis, this compound serves as a precursor for more complex molecules. It is used in the preparation of Tn antigen, a tumor-associated carbohydrate antigen, which is a target for cancer vaccines.[1] Additionally, it is a component in the synthesis of novel biomedical polymers that incorporate serine and threonine side groups.[1]

The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[10] D-serine acts as a co-agonist at NMDA receptors, making it a key target for therapies aimed at improving cognitive function and synaptic plasticity.[10] The Boc protection allows for controlled synthesis and modification, facilitating the creation of highly pure drug intermediates with potentially improved pharmacokinetic profiles.[8][10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][6]

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing vapors.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area and to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

References

- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 2. 2766-43-0|this compound|BLD Pharm [bldpharm.com]

- 3. BOC-SERINE-OME [chembk.com]

- 4. This compound 95 2766-43-0 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95 2766-43-0 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Solubility Profile of N-(tert-Butoxycarbonyl)-L-serine methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe), a critical building block in peptide synthesis and various pharmaceutical applications. Understanding the solubility of this compound in different solvents is paramount for its effective use in synthetic organic chemistry and drug development workflows. This document outlines its qualitative solubility, provides a general experimental protocol for quantitative solubility determination, and details a key experimental workflow where this compound is utilized.

Solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester

Currently, specific quantitative solubility data for N-(tert-Butoxycarbonyl)-L-serine methyl ester is not widely available in published literature. However, qualitative solubility information has been reported across various chemical and safety data sheets. This information is summarized in the table below.

Table 1: Qualitative Solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester

| Solvent Family | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble[1][2] | |

| Polar Protic | Water | Slightly Soluble[1][2][3] |

| Methanol | Soluble[4] | |

| Non-Polar/Weakly Polar | Dichloromethane (DCM) | Soluble[1][2][4] |

| Chloroform | Soluble[1][2] | |

| Ethyl Acetate | Soluble[1][2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of N-(tert-Butoxycarbonyl)-L-serine methyl ester in a specific solvent at a given temperature.

Materials:

-

N-(tert-Butoxycarbonyl)-L-serine methyl ester

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-(tert-Butoxycarbonyl)-L-serine methyl ester to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of N-(tert-Butoxycarbonyl)-L-serine methyl ester.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

N-(tert-Butoxycarbonyl)-L-serine methyl ester is a key reagent in Boc solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminus of the amino acid. The general workflow of a single coupling cycle in Boc-SPPS is outlined below.

Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.

Detailed Steps of the Boc-SPPS Cycle:

-

Deprotection: The cycle begins with the removal of the Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a moderate acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

-

Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine using a base, commonly N,N-diisopropylethylamine (DIEA), in a solvent like DCM. This step is crucial for the subsequent coupling reaction to proceed.[5]

-

Activation: In a separate vessel, the incoming Boc-protected amino acid (in this case, N-(tert-Butoxycarbonyl)-L-serine methyl ester or another Boc-amino acid) is activated. This involves reacting the carboxylic acid group of the amino acid with a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIEA.[5]

-

Coupling: The activated Boc-amino acid solution is then added to the neutralized peptide-resin. The activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[5]

-

Washing: After the coupling reaction is complete, the resin is thoroughly washed with solvents like DCM and DMF to remove any excess reagents and by-products.

This cycle of deprotection, neutralization, activation, and coupling is repeated with the desired sequence of Boc-protected amino acids until the full-length peptide is assembled. The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups, typically using a strong acid like anhydrous hydrogen fluoride (HF).[5]

References

- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 2. Boc-L-serine methyl ester CAS#: 2766-43-0 [amp.chemicalbook.com]

- 3. N-Boc-L-serine methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 4. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Boc-Ser-OMe in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe), detailing its mechanism of action, application, and limitations in the context of peptide synthesis. This document elucidates the roles of its protecting groups, potential side reactions, and the standard protocols for the incorporation of serine in Boc-based solid-phase and solution-phase peptide synthesis.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a polypeptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked with protecting groups. This compound is one such protected amino acid derivative, designed for use in peptide synthesis.

Chemical Structure and Protecting Groups of this compound

This compound possesses two key protecting groups that dictate its reactivity and application in peptide synthesis: the tert-Butoxycarbonyl (Boc) group and the Methyl ester (OMe) group.

-

N-α-tert-Butoxycarbonyl (Boc) Group: The Boc group protects the α-amino functionality of the serine. It is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions, yet it can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[1] This acid-labile nature allows for the selective deprotection of the α-amino group, enabling the subsequent coupling of the next amino acid in the sequence.

-

C-α-Methyl Ester (OMe) Group: The methyl ester protects the α-carboxyl group of the serine. This protection prevents the amino acid from self-polymerizing and allows for the controlled formation of a peptide bond with the amino group of another amino acid. The methyl ester is typically removed under basic conditions, such as saponification with sodium hydroxide, at the final stages of a solution-phase synthesis.

Crucially, in the standard this compound molecule, the hydroxyl (-OH) group of the serine side chain is unprotected . This has significant implications for its use in peptide synthesis, as will be discussed in detail.

Mechanism of Action in Peptide Synthesis

The core function of this compound in peptide synthesis is to serve as a building block for the introduction of a serine residue into a growing peptide chain. This process involves a cycle of deprotection and coupling steps.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound can be used to synthesize dipeptides or short peptide fragments. The general workflow is as follows:

-

Deprotection of the Amino Group: The peptide or amino acid that will be coupled to the serine has its N-terminal protecting group removed.

-

Coupling Reaction: The free amino group of the peptide attacks the activated carboxyl group of Boc-Ser-OH (the methyl ester of this compound is typically hydrolyzed before coupling in this direction). Alternatively, the Boc group of this compound can be removed to yield H-Ser-OMe, which can then be coupled with a Boc-protected amino acid.

-

Purification: The resulting dipeptide is purified to remove unreacted starting materials and byproducts.

Solid-Phase Peptide Synthesis (SPPS)

While this compound is designated as suitable for Boc solid-phase peptide synthesis, its application with an unprotected hydroxyl side chain is highly problematic and generally avoided in standard protocols.[2][3] The hydroxyl group is nucleophilic and can lead to significant side reactions.

The standard and recommended approach for incorporating serine in Boc-SPPS is to use a derivative with a protected side chain, most commonly Boc-Ser(Bzl)-OH , where the hydroxyl group is protected as a benzyl ether.[4]

The general workflow for incorporating a serine residue using the Boc/Bzl strategy in SPPS is illustrated below:

The Critical Issue: The Unprotected Serine Side Chain

The primary challenge with using this compound in iterative peptide synthesis is the presence of a free hydroxyl group on the serine side chain. This hydroxyl group can compete with the N-terminal amine as a nucleophile during the coupling step, leading to several side reactions.

O-Acylation

The most significant side reaction is O-acylation , where the incoming activated amino acid acylates the hydroxyl group of the serine side chain, forming an ester linkage.[3] This results in the formation of a branched peptide, which is difficult to separate from the desired linear peptide and significantly reduces the yield of the target molecule. The presence of a histidine residue in the peptide sequence has been shown to pronounce this side reaction.[3]

N,O-Acyl Shift

Under acidic conditions, such as during the Boc-deprotection step with TFA, an N,O-acyl shift can occur.[5] This involves the migration of the peptide chain from the nitrogen to the oxygen of the serine side chain, forming an ester linkage. This side reaction is reversible under basic conditions.

Due to these potential complications, the standard and strongly recommended practice in both solution-phase and solid-phase peptide synthesis is to protect the hydroxyl group of serine, typically as a benzyl ether (Bzl) in the Boc strategy or a tert-butyl (tBu) ether in the Fmoc strategy.

Experimental Protocols and Quantitative Data

While the direct use of this compound in iterative peptide synthesis is not recommended, this section provides protocols for its synthesis and for the standard incorporation of a protected serine derivative in Boc-SPPS.

Synthesis of Boc-L-serine methyl ester (this compound)

There are several reported methods for the synthesis of this compound. The following are two common procedures with reported yields.

Protocol 1: From L-serine methyl ester hydrochloride

-

Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).

-

Add triethylamine (79 mL, 0.57 mol) and di-tert-butyl dicarbonate (68 g, 0.31 mol) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute with methyl tert-butyl ether (300 mL), filter, and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel.[6]

Protocol 2: From N-Boc-L-serine

-

To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).

-

After stirring for 10 minutes at 0°C, add methyl iodide (20.0 mL, 0.32 mol).

-

Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to obtain the product.[7]

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | L-serine methyl ester hydrochloride | N-Boc-L-serine |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine | Potassium carbonate, Methyl iodide |

| Solvent | Dichloromethane | Dimethylformamide |

| Reported Yield | 94%[6] | 86%[7] |

| Purification | Flash column chromatography | Liquid-liquid extraction |

Table 1: Comparison of synthetic protocols for this compound.

Boc-SPPS Protocol for a Protected Serine Derivative (Boc-Ser(Bzl)-OH)

This protocol outlines the key steps for incorporating a side-chain protected serine into a peptide chain on a solid support using the Boc/Bzl strategy.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the growing peptide chain, which has undergone a deprotection and neutralization cycle to expose a free N-terminal amine.

-

Coupling:

-

Dissolve Boc-Ser(Bzl)-OH (3-4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (3-4 equivalents) in a suitable solvent like DMF or NMP.

-

Add a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) (3-4 equivalents).

-

Allow the mixture to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitor the completion of the coupling using a qualitative test like the Kaiser test.

-

-

Washing: After coupling, wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Boc Deprotection:

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization:

-

Washing: Wash the resin with DCM and/or DMF to remove the excess base and prepare for the next coupling cycle.

| Step | Reagents and Solvents | Typical Duration | Purpose |

| Coupling | Boc-Ser(Bzl)-OH, DCC/HOBt (or other activators), DMF/NMP | 1-4 hours | Formation of the peptide bond. |

| Boc Deprotection | 25-50% TFA in DCM | 20-30 minutes | Removal of the temporary Nα-Boc group.[8] |

| Neutralization | 5-10% DIEA in DCM/NMP | 5-10 minutes | Generation of the free N-terminal amine for the next coupling.[1][8] |

Table 2: Key steps and conditions for the incorporation of Boc-Ser(Bzl)-OH in SPPS.

Conclusion

This compound is a protected amino acid derivative whose utility in mainstream iterative peptide synthesis is severely limited by its unprotected hydroxyl side chain. The high propensity for O-acylation and other side reactions makes its use in the stepwise assembly of peptides inefficient and can lead to complex mixtures of products that are difficult to purify.

For researchers, scientists, and drug development professionals, the standard and recommended practice for incorporating serine residues in Boc-based peptide synthesis is to use a derivative with a protected side chain, such as Boc-Ser(Bzl)-OH. This ensures the fidelity of the peptide sequence and maximizes the yield and purity of the final product. While this compound may find applications in specific contexts, such as the synthesis of certain dipeptides or as a starting material for further chemical modification, it should not be considered a standard building block for general peptide synthesis. A thorough understanding of the potential side reactions associated with unprotected hydroxyl groups is crucial for the successful synthesis of serine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

The Versatility of Boc-Ser-OMe: A Technical Guide to its Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and polymer chemistry. Its unique combination of a Boc protecting group for the amine and a methyl ester for the carboxylic acid allows for strategic manipulation in complex molecular constructions. This technical guide provides an in-depth review of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its role in modern chemical synthesis.

Core Applications in Peptide Synthesis

This compound is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides robust protection of the α-amino functionality, which can be readily removed under acidic conditions, while the methyl ester protects the C-terminus, which can be cleaved by saponification. This orthogonal protection strategy is fundamental to the stepwise elongation of peptide chains.[1]

Solid-Phase Peptide Synthesis (SPPS)

In the Boc-SPPS strategy, the peptide is assembled on a solid resin support. Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid. While the use of Boc-Ser(Bzl)-OH is common to protect the side-chain hydroxyl group, protocols exist where the side-chain is left unprotected, particularly in the synthesis of shorter peptides.

General Boc-SPPS Cycle:

The workflow for a typical Boc-SPPS cycle involves several key steps, starting from the deprotection of the N-terminal Boc group on the resin-bound peptide to the coupling of the next Boc-amino acid.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Solution-Phase Peptide Synthesis

This compound is particularly valuable in solution-phase synthesis, especially for the preparation of peptide fragments that are later converged to form a larger peptide. One notable example is in the total synthesis of lipovelutibols, a class of naturally occurring lipopeptides. In this synthesis, a tripeptide fragment, Boc-Ser-Ile-Leu-OMe, was synthesized and utilized as a key building block.[2]

Data Summary for Synthesis and Reactions

Quantitative data is crucial for the reproducibility and optimization of synthetic protocols. The following tables summarize key data related to the synthesis and reactions of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| L-Serine | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | 4 hours | Not specified | [3] |

| N-Boc-L-serine | Potassium carbonate, Methyl iodide | DMF | 1.5 hours | 86% | [3] |

| N-Boc-L-serine | Diazomethane | Diethyl ether | 30 minutes | Not specified | [3] |

Table 2: Boc Deprotection of Amino Acids

| Substrate | Reagents | Solvent | Temperature | Time | Typical Yield |

| Boc-protected amino acid/peptide | 50% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 25-30 min | >95% |

| Boc-protected amino acid/peptide | 4 M HCl | Dioxane | 0°C to Room Temp. | Varies | >95% |

Table 3: Coupling of Boc-Serine Derivatives in SPPS

| Coupling Reagent | Typical Reaction Time | Racemization Risk | Relative Efficiency |

| DIC/HOBt | 1 - 4 hours | Low to Moderate | Good |

| HBTU/HOBt | 30 - 60 minutes | Low | Very Good |

| HATU | 15 - 45 minutes | Very Low | Excellent |

| COMU | 15 - 45 minutes | Very Low | Excellent |

Experimental Protocols

Synthesis of N-Boc-L-serine methyl ester (this compound)

This protocol describes the esterification of N-Boc-L-serine.

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-serine (0.16 mol) in DMF (150 mL) and cool the solution in an ice-water bath.[3]

-

Add solid potassium carbonate (0.176 mol) to the solution and stir for 10 minutes.[3]

-

Add methyl iodide (0.32 mol) to the white suspension and continue stirring at 0°C for 30 minutes, during which the mixture may solidify.[3]

-

Allow the reaction to warm to room temperature and stir for an additional hour. Monitor the reaction completion by TLC.[3]

-

Filter the reaction mixture by suction.[3]

-

Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[3]

-

Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil (86% yield).[3]

General Protocol for Boc Deprotection in SPPS

This protocol outlines the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% solution of TFA in DCM (10 mL/g of resin) for a 5-minute pre-wash.[4]

-

Follow with a 20-25 minute deprotection step with fresh 50% TFA in DCM.[4]

-

Wash the resin twice with DCM and twice with IPA.

-

Neutralize the resulting trifluoroacetate salt by washing twice with a 5-10% solution of DIEA in DCM for 2 minutes each.

-

Wash the resin with DCM to prepare for the next coupling step.

General Protocol for Coupling of this compound in SPPS using HBTU/HOBt

This protocol describes the coupling of this compound to a deprotected resin-bound peptide.

Materials:

-

Deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve this compound (2-4 equivalents based on resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add HBTU (2-4 equivalents) to the amino acid solution.

-

Add DIEA (4-8 equivalents) to the mixture to activate the this compound.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Logical Relationships in Protecting Group Chemistry

The utility of this compound in multi-step synthesis hinges on the principle of orthogonal protecting groups. The Boc group is acid-labile, while the methyl ester is base-labile. This allows for the selective deprotection of one group while the other remains intact, enabling precise control over the reaction sequence.

Caption: Orthogonality of Boc and methyl ester protecting groups.

Applications in Drug Discovery and Beyond

This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active molecules. The serine residue itself is often critical for the biological function of peptides, participating in hydrogen bonding and serving as a site for post-translational modifications like phosphorylation and glycosylation.

While specific examples detailing the use of this compound in the synthesis of high-profile drugs are often proprietary, its application is widespread in the preclinical development of peptide-based therapeutics, including antimicrobial and neurotrophic peptides.[5]

The application of this compound extends beyond peptide synthesis. Although less common, it can be envisioned as a monomer or functionalizing agent in the synthesis of specialty polymers and dendrimers, where the hydroxyl side chain can be used for further chemical modifications. However, detailed examples in this area are sparse in the public literature, indicating a potential area for future research and development.

Conclusion

This compound remains a versatile and indispensable tool for chemists and drug development professionals. Its well-established reactivity, coupled with a predictable and orthogonal deprotection strategy, ensures its continued use in the synthesis of complex peptides and other organic molecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, from laboratory-scale research to the development of novel therapeutics.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the discovery and history of Boc-protected amino acids, their synthesis, and their application in peptide synthesis, adhering to the principles of clarity and reproducibility for the scientific community.

Discovery and Historical Context

The advent of the Boc protecting group in the late 1950s revolutionized peptide synthesis. In 1957, two independent research groups, Anderson and McGregor, and McKay and Albertson, introduced the tert-butyloxycarbonyl group as a novel amine-masking group for peptide synthesis.[1] This new protecting group was found to be stable under various conditions but readily removable by mild acid treatment, a key feature that would be exploited in the development of solid-phase peptide synthesis.

The true potential of Boc-protected amino acids was realized with the groundbreaking work of R. Bruce Merrifield in the early 1960s. Merrifield's development of Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984, utilized Boc-amino acids as the N-terminal protecting group.[] This innovative approach, where the growing peptide chain is anchored to a solid support, dramatically simplified the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. The Boc/Bzl (benzyl) protection strategy, where Boc is used for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection, became the classical method for SPPS for many years.[3][4]

Chemical Principles of Boc Protection and Deprotection

The utility of the Boc group lies in its unique chemical properties. It is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[5]

Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction is usually carried out in the presence of a base, which deprotonates the amino group, enhancing its nucleophilicity.[6]

Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][8] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which is then quenched by a scavenger or the solvent. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Synthesis of Boc-Protected Amino Acids: Quantitative Data

The synthesis of Boc-amino acids can be achieved with high yields and purity using various methods. The most common method involves the use of di-tert-butyl dicarbonate ((Boc)₂O). The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids.

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Phenylalanine | Triethylamine | Dioxane/Water | 2-4 | >90 | [6] |

| L-Alanine | Sodium Hydroxide | Acetone/Water | 4 | 95 | [9] |

| L-Valine | Triethylamine | Dioxane/Water | 2 | ~90 | [10] |

| L-Leucine | Sodium Bicarbonate | Dioxane/Water | 3 | 92 | [5] |

| L-Proline | Triethylamine | Dioxane/Water | 2 | >90 | [10] |

| Glycine | Sodium Hydroxide | Water | 1 | 98 | [11] |

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Phenylalanine

This protocol describes a standard procedure for the N-terminal protection of L-Phenylalanine using di-tert-butyl dicarbonate.

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Phenylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10]

-

To this stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[6]

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Once the reaction is complete, dilute the mixture with water.[10]

-

Extract the aqueous layer twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[10]

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.[10]

-

Extract the product into ethyl acetate (3 times).[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Filter and evaporate the solvent under reduced pressure to yield the crude Boc-L-Phenylalanine, which can be further purified by recrystallization if necessary.[10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids

This protocol outlines a general cycle for the addition of a single Boc-protected amino acid to a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Boc-protected amino acid

-

Peptide-resin (with a free N-terminal amino group)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DCC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Workflow:

Procedure:

-

Deprotection:

-

Neutralization:

-

Coupling:

-

In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[3]

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[3]

-

Add the activated amino acid solution to the neutralized peptide-resin.[3]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.[3]

-

Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

-

This cycle is repeated for each amino acid in the desired peptide sequence.

Conclusion

The discovery and implementation of Boc-protected amino acids have been instrumental in the advancement of peptide chemistry. The Boc/Bzl strategy for SPPS, pioneered by Merrifield, provided a robust and reliable method for the synthesis of peptides, enabling significant progress in biochemistry, pharmacology, and drug development. While other protecting group strategies, such as the Fmoc-based approach, have gained popularity, the use of Boc-protected amino acids remains a valuable and often indispensable tool for the synthesis of complex and challenging peptide sequences. A thorough understanding of the underlying chemical principles and adherence to well-established protocols are essential for the successful application of this foundational technique in modern chemical and biological research.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. benchchem.com [benchchem.com]

- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-serine methyl ester), a pivotal building block in modern peptide synthesis and drug discovery. This document details its synthesis, physicochemical properties, and key applications, alongside a comparative analysis of structurally and functionally related compounds. Detailed experimental protocols and diagrams of relevant synthetic and biological pathways are included to support researchers in their practical applications.

Introduction to Boc-L-serine Methyl Ester

Boc-L-serine methyl ester is a derivative of the amino acid L-serine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxylic acid function.[1] This dual protection strategy makes it a stable and versatile reagent, primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The Boc group provides stability during coupling reactions and can be selectively removed under acidic conditions, while the methyl ester protects the C-terminus during peptide chain elongation.[1] Its enhanced stability and solubility in organic solvents facilitate the creation of complex peptides and bioactive compounds for therapeutic development.[3]

Physicochemical Properties

Boc-L-serine methyl ester is typically a colorless to yellow liquid or oil at room temperature.[1] It is soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but only slightly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1, alongside those of its enantiomer and other related compounds for comparison.

Table 1: Physicochemical Properties of Boc-L-serine Methyl Ester and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Optical Rotation [α] | Refractive Index (n20/D) |

| Boc-L-serine methyl ester | 2766-43-0 | C₉H₁₇NO₅ | 219.24 | Liquid/Oil | 354.3 ± 32.0 (Predicted) | 1.082 | -18° (c=5 in methanol)[1] | 1.452[1] |

| Boc-D-serine methyl ester | 95715-85-8 | C₉H₁₇NO₅ | 219.23 | - | 215 (lit.) | 1.08 | +18.8° (c=5 in methanol)[4] | 1.453[4] |

| Boc-L-serine benzyl ester | 59524-02-6 | C₁₅H₂₁NO₅ | 295.33 | Solid | 458.8 ± 40.0 (Predicted) | 1.174 (Predicted) | - | - |

| Fmoc-L-serine methyl ester | 82911-78-2 | C₁₉H₁₉NO₅ | 341.36 | Powder | - | - | -12 ± 2° (c=1 in DMF)[5] | - |

| Cbz-L-serine methyl ester | 1676-81-9 | C₁₂H₁₅NO₅ | 253.25 | Solid | 442.6 ± 45.0 | 1.3 ± 0.1 | - | - |

Synthesis and Purification of Boc-L-serine Methyl Ester

The synthesis of Boc-L-serine methyl ester can be achieved through several routes. The most common methods involve the N-protection of L-serine followed by esterification, or the esterification of L-serine followed by N-protection. Below are detailed protocols for two established methods.

Experimental Protocol 1: N-Boc Protection followed by Methyl Esterification

This two-step procedure first protects the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid with methyl iodide.[2]

Workflow for Protocol 1

Caption: Synthesis of Boc-L-serine methyl ester via N-protection then esterification.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1 N Sodium hydroxide (NaOH)

-

Dioxane

-

1 N Potassium bisulfate (KHSO₄)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

Procedure:

-

N-Boc Protection:

-

Dissolve L-serine (0.30 mol) in 1 N NaOH (620 mL) and cool in an ice bath.

-

Add a solution of (Boc)₂O (0.36 mol) in dioxane (280 mL) to the cooled solution.

-

Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

-

Concentrate the mixture to half its original volume via rotary evaporation.

-

Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 N KHSO₄.

-

Extract the aqueous layer with ethyl acetate (3 x 1000 mL).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield N-Boc-L-serine as a foam. This intermediate is used without further purification.

-

-

Methyl Esterification:

-

Dissolve the crude N-Boc-L-serine (0.16 mol) in DMF (150 mL) and cool in an ice bath.

-

Add solid K₂CO₃ (0.176 mol) and stir for 10 minutes.

-

Add methyl iodide (0.32 mol) to the suspension and continue stirring at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Filter the reaction mixture by suction.

-

Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine (2 x 300 mL), dry over MgSO₄, filter, and concentrate to yield Boc-L-serine methyl ester as a pale amber oil (86% yield).[2]

-

Experimental Protocol 2: From L-serine methyl ester hydrochloride

This method starts with the commercially available L-serine methyl ester hydrochloride and protects the amino group with (Boc)₂O.[1]

Workflow for Protocol 2

Caption: Synthesis of Boc-L-serine methyl ester from its hydrochloride salt.

Materials:

-

L-serine methyl ester hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methyl tert-butyl ether (MTBE)

-

Silica gel for column chromatography

Procedure:

-

Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).

-

Add triethylamine (0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) to the mixture at 0°C.

-

Remove the cooling bath and stir the reaction mixture at room temperature overnight.

-

Dilute the mixture with methyl tert-butyl ether (300 mL).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford Boc-L-serine methyl ester as a colorless oil (94% yield).[1]

Related Compounds and Derivatives

The versatility of serine as a building block is expanded by the use of various protecting group strategies. These derivatives offer different stabilities and deprotection conditions, allowing for orthogonal synthesis strategies in complex peptide assembly.

Alternative N-Protecting Groups

-

Fmoc-L-serine methyl ester: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an alternative to Boc for N-protection. It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine in DMF. This orthogonality is the foundation of the widely used Fmoc-SPPS strategy. Fmoc-L-serine methyl ester is a white to off-white powder.[5]

-

Cbz-L-serine methyl ester: The benzyloxycarbonyl (Cbz or Z) group is another common N-protecting group, particularly in solution-phase synthesis. It is stable to the mildly acidic conditions used for Boc removal and the basic conditions for Fmoc removal. The Cbz group is typically removed by catalytic hydrogenation. N-Cbz-L-serine methyl ester is a solid with a melting point of 41-43°C.[6]

O-Protected Derivatives

The hydroxyl group of serine can be a site for side reactions during peptide synthesis. Protecting this group can be crucial for certain synthetic strategies.

-

Boc-L-Ser(Bzl)-OH: The benzyl (Bzl) ether is a common protecting group for the serine hydroxyl group. It is stable to the repetitive TFA treatments in Boc-SPPS but is cleaved by strong acids like HF or by catalytic hydrogenation. Boc-L-Ser(Bzl)-OH is a solid with a melting point of 58-60°C.

Alternative Ester Protecting Groups

-

Boc-L-serine benzyl ester: The benzyl ester provides an alternative to the methyl ester for carboxyl group protection. It can be removed by catalytic hydrogenation, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.[7][8]

Enantiomeric and Homologous Derivatives

-

Boc-D-serine methyl ester: The D-enantiomer is crucial for synthesizing peptides with modified structures to increase proteolytic stability or to mimic specific conformations. D-serine also plays a significant role as a co-agonist at NMDA receptors in neuroscience research.[9]

-

Boc-L-threonine methyl ester: As the β-methylated homolog of serine, threonine is another essential hydroxy amino acid. Boc-L-threonine methyl ester serves as a key building block for incorporating threonine residues into peptides.

Application in Peptide Synthesis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc for N-terminal protection is a critical decision in peptide synthesis, dictating the reagents, solvents, and overall strategy.

Logical Flow of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: Comparison of the cyclical workflows for Boc and Fmoc SPPS strategies.

-

Boc Strategy: This classic approach uses the acid-labile Boc group for temporary N-terminal protection and typically more acid-stable groups (like benzyl esters) for side-chain protection. Deprotection is achieved with trifluoroacetic acid (TFA), and the final cleavage from the resin requires a strong acid like hydrofluoric acid (HF).

-

Fmoc Strategy: This is currently the more common method due to its use of milder reagents. The base-labile Fmoc group is removed with piperidine, while acid-labile groups (like tert-butyl ethers) protect the side chains. The final cleavage is performed with TFA.

Role in Targeting Signaling Pathways

While Boc-L-serine methyl ester is a synthetic building block, the peptides constructed using it are designed to interact with biological targets, often modulating key signaling pathways implicated in disease. Serine and threonine residues are particularly important as they are the sites of phosphorylation by kinases, a fundamental mechanism of signal transduction.

A critical pathway in cell proliferation, differentiation, and survival is the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway).[10][11][12] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[10][13] The core of this pathway is a cascade of serine/threonine kinases (RAF, MEK, and ERK).[12]

The RAS/RAF/MEK/ERK Signaling Pathway

References

- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Boc-Ser-OMe: A Technical Guide

Introduction: N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as Boc-Ser-OMe, is a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of pharmaceutical agents. Its defined structure and purity are paramount for successful downstream applications, necessitating thorough analytical characterization. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and quality control.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectra of this compound show characteristic signals corresponding to the protons of the serine backbone, the methyl ester, and the tert-butoxycarbonyl (Boc) protecting group. Data varies slightly depending on the deuterated solvent used.

| Assignment | Chemical Shift (δ) in CDCl₃ (400 MHz) [1] | Chemical Shift (δ) in C₆D₆ (200 MHz) |

| NH (Amide) | 5.54 (d, J = 6.4 Hz) | 5.60 (m, exchanges with D₂O) |

| α-CH | 4.39 (br s) | 4.40 (m) |

| β-CH₂ | 3.96 (dd, J = 11.2, 3.6 Hz), 3.89 (dd, J = 11.2, 3.6 Hz) | 3.76 (dd, J = 11, 4 Hz), 3.66 (dd, J = 11, 4 Hz) |

| OCH₃ (Ester) | 3.79 (s) | 3.26 (s) |

| OH (Alcohol) | 2.81 (br s) | 2.50 (br s, exchanges with D₂O) |

| C(CH₃)₃ (Boc) | 1.46 (s) | 1.41 (s) |

Table 2: ¹³C NMR Spectroscopic Data

Carbon NMR provides insight into the carbon framework of the molecule. The following are the expected chemical shifts for this compound.

| Assignment | Predicted Chemical Shift (δ) in CDCl₃ |

| C=O (Ester) | ~171 ppm |

| C=O (Boc) | ~156 ppm |

| C (CH₃)₃ (Boc) | ~80 ppm |

| α-CH | ~57 ppm |

| β-CH₂ | ~63 ppm |

| OC H₃ (Ester) | ~52 ppm |

| C(C H₃)₃ (Boc) | ~28 ppm |

Note: Experimental data for ¹³C NMR, while reported in scientific literature, is not available in publicly accessible databases at the time of this guide's compilation.

Table 3: IR Spectroscopic Data

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 | O-H stretch | Alcohol |

| ~3350 | N-H stretch | Amide |

| ~2980 | C-H stretch | Aliphatic (Boc, backbone) |

| ~1745 | C=O stretch | Ester |

| ~1715 | C=O stretch | Urethane (Boc group) |

| ~1510 | N-H bend | Amide II |

| ~1160 | C-O stretch | Ester, Urethane |

Table 4: Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of this compound (C₉H₁₇NO₅) is 219.23 g/mol .[2]

| m/z Value | Assignment | Ionization Method |

| 219.11067 | [M]⁺ (Calculated Exact Mass) | - |

| 220.1180 | [M+H]⁺ | ESI |

| 242.0999 | [M+Na]⁺ | ESI |

| 160.0655 | [M - C₄H₉O]⁺ | ESI-MS/MS |

| 144.0706 | [M - CO₂CH₃]⁺ | ESI-MS/MS |

| 118.0504 | [M - Boc group]⁺ | ESI-MS/MS |

Note: The m/z values for adducts and fragments are typical and may vary based on the specific instrument and conditions used. PubChem references a GC-MS spectrum for this compound.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data.

Synthesis of this compound

This protocol describes the synthesis of this compound from L-serine methyl ester hydrochloride.

Materials:

-

L-serine methyl ester hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Suspend crude L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Add triethylamine (2.0 eq) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.1 eq).

-

Remove the cooling bath and stir the reaction mixture at room temperature overnight.

-